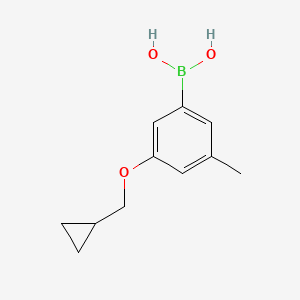

(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid

Description

(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid is an arylboronic acid derivative characterized by a phenyl ring substituted with a cyclopropylmethoxy group at the 3-position and a methyl group at the 5-position. Boronic acids, in general, are renowned for their ability to form reversible covalent bonds with diols (e.g., sugars) and nucleophilic residues (e.g., serine or lysine in enzymes), making them valuable in medicinal chemistry, biosensing, and materials science .

The cyclopropylmethoxy group introduces steric bulk and enhanced lipophilicity compared to simpler alkoxy substituents (e.g., methoxy), which can influence binding affinity to biological targets or alter solubility profiles.

Properties

IUPAC Name |

[3-(cyclopropylmethoxy)-5-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO3/c1-8-4-10(12(13)14)6-11(5-8)15-7-9-2-3-9/h4-6,9,13-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNOKFVUGUTVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCC2CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681568 | |

| Record name | [3-(Cyclopropylmethoxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-78-4 | |

| Record name | [3-(Cyclopropylmethoxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used as reagents in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

In the context of the SM cross-coupling reaction, the boronic acid acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation. In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with an electrophilic organic group. In the transmetalation step, the boronic acid transfers its organyl group (the group attached to boron) to palladium.

Biochemical Pathways

In the context of sm cross-coupling, the boronic acid contributes to the formation of new carbon–carbon bonds, which can lead to the synthesis of complex organic molecules.

Result of Action

As a boronic acid, it can contribute to the formation of new carbon–carbon bonds via sm cross-coupling, potentially leading to the synthesis of complex organic molecules.

Biological Activity

(3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid, with the CAS number 1256345-78-4, is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group and a methylphenyl group attached to a boronic acid moiety. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Boronic acids have been studied for their ability to form reversible covalent bonds with diols, which is crucial for their function as inhibitors in various biological pathways. The specific mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and kinases by binding to their active sites or allosteric sites.

- Interaction with Biological Targets : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways relevant to various diseases .

Anticancer Properties

Research indicates that boronic acids can exhibit cytotoxic effects against cancer cells. For instance, studies have shown that similar boronic compounds reduce cell viability in prostate cancer cell lines while sparing healthy cells. The cytotoxicity was assessed using various concentrations, demonstrating significant activity at micromolar levels .

| Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|

| 0.5 | 80 | 95 |

| 1 | 60 | 90 |

| 2 | 45 | 85 |

| 5 | 33 | 71 |

This table illustrates the selective toxicity of boronic compounds towards cancer cells compared to healthy cells.

Antimicrobial Activity

Boronic acids have also been evaluated for their antimicrobial properties. In various studies, compounds similar to this compound demonstrated significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 mm to 13 mm depending on the specific compound and microorganism tested .

Case Studies and Research Findings

- Cytotoxicity Assays : A study involving boronic compounds showed that at a concentration of 5 µM, cell viability in prostate cancer cells decreased to approximately 33%, indicating potent anticancer activity while maintaining higher viability in normal fibroblast cells .

- Antimicrobial Testing : In another investigation, several boronic compounds were screened against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited substantial antibacterial activity, particularly against resistant strains like MRSA .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications in the structure of boronic acids influence their biological activities. This includes exploring different substituents on the phenyl ring and variations in the alkoxy groups attached to the boron atom .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Inhibitors in Drug Development

One of the primary applications of (3-(Cyclopropylmethoxy)-5-methylphenyl)boronic acid is as a building block for synthesizing potent enzyme inhibitors. For instance, it has been utilized in the development of inhibitors targeting the polyketide synthase 13 (Pks13) enzyme in Mycobacterium tuberculosis. This enzyme is crucial for mycolic acid biosynthesis, making it a target for tuberculosis treatment. Studies have shown that derivatives of this boronic acid can effectively bind to the thioesterase domain of Pks13, demonstrating promising inhibitory activity in vitro .

1.2. Cancer Research

Boronic acids are known for their ability to interact with biological molecules, making them valuable in cancer research. This compound has been explored as a potential therapeutic agent due to its ability to modulate signaling pathways involved in cancer progression. Research indicates that such compounds can inhibit specific kinases that play a role in tumor growth and metastasis .

Organic Synthesis Applications

2.1. Suzuki-Miyaura Coupling Reactions

This compound is particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This compound can be employed as a coupling partner to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

2.2. Synthesis of Novel Compounds

The versatility of this compound allows chemists to create diverse derivatives through various synthetic routes, enhancing its utility in generating libraries of compounds for biological screening .

3.1. Inhibition of Polyketide Synthase

A study conducted by researchers at Dundee University investigated the use of this compound derivatives as inhibitors against the Pks13 enzyme. The results indicated that several synthesized compounds exhibited IC50 values in the low micromolar range, highlighting their potential as novel therapeutic agents against tuberculosis .

3.2. Cancer Cell Line Studies

In another study, the effects of boronic acid derivatives on various cancer cell lines were evaluated. Compounds derived from this compound showed selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on formula C₁₁H₁₅BO₃.

Structural and Electronic Effects

- Cyclopropylmethoxy vs. Methoxy : The cyclopropylmethoxy group in the target compound increases steric hindrance and lipophilicity compared to the methoxy group in (3-methoxy-5-methylphenyl)boronic acid. This can enhance binding to hydrophobic enzyme pockets but may reduce aqueous solubility .

- Trifluoromethyl Substitution : The trifluoromethyl analog (3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid exhibits higher electronegativity and lipophilicity, favoring interactions with lipid-rich biological membranes .

- Bromo and Isopropoxy Groups : The bromo-isopropoxy derivative (3-bromo-2-isopropoxy-5-methylphenyl)boronic acid serves primarily as a synthetic intermediate, where the bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.